2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione
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Overview
Description
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its two heptyl groups attached at positions 2 and 7, and hydroxyl groups at positions 1 and 8 on the anthracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione typically involves the alkylation of 1,8-dihydroxyanthracene-9,10-dione with heptyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The heptyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or other electrophiles in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The heptyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione: Lacks the heptyl groups, making it less hydrophobic.
2,7-Dimethyl-1,8-dihydroxyanthracene-9,10-dione: Contains methyl groups instead of heptyl groups, resulting in different physical and chemical properties.
2,7-Diethyl-1,8-dihydroxyanthracene-9,10-dione: Contains ethyl groups, offering a balance between hydrophobicity and reactivity.
Uniqueness
2,7-Diheptyl-1,8-dihydroxyanthracene-9,10-dione is unique due to its long heptyl chains, which enhance its hydrophobicity and influence its interaction with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the design of new materials and pharmaceuticals.
Properties
CAS No. |
88380-34-1 |
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Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H36O4/c1-3-5-7-9-11-13-19-15-17-21-23(25(19)29)28(32)24-22(27(21)31)18-16-20(26(24)30)14-12-10-8-6-4-2/h15-18,29-30H,3-14H2,1-2H3 |
InChI Key |
DRPAZUNTZPUONO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCCCC)O)O |
Origin of Product |
United States |
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